molecular formula C10H9ClN2O B15225800 3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one

3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one

Cat. No.: B15225800
M. Wt: 208.64 g/mol
InChI Key: SCGLSHLEAQICLA-UHFFFAOYSA-N
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Description

3-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one is a pyrrolopyridine-based compound featuring a chlorinated propanone chain at the 3-position of the heterocyclic core. Pyrrolo[2,3-b]pyridine derivatives are widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors. The chloro substituent in this compound likely enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic pathways.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one

InChI

InChI=1S/C10H9ClN2O/c11-4-3-9(14)8-6-13-10-7(8)2-1-5-12-10/h1-2,5-6H,3-4H2,(H,12,13)

InChI Key

SCGLSHLEAQICLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C(=O)CCCl)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Strategies Overview

The synthesis of 3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one requires a multi-step approach, typically involving:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the propan-1-one moiety.
  • Chlorination at the β-position of the ketone side chain.

Key challenges include regioselective functionalization of the heterocycle, stability of intermediates under reaction conditions, and purification of the final product. Methodologies derived from cyclization, acylation, and electrophilic substitution dominate the literature.

Core Heterocycle Construction

The pyrrolo[2,3-b]pyridine skeleton is typically synthesized via cyclization reactions. Two predominant methods emerge from the literature:

Ring-Closing Metathesis (RCM)

Patented methodologies describe the use of Grubbs catalysts to form the bicyclic structure from diene precursors. For example, a 2,3-disubstituted pyridine derivative undergoes RCM in the presence of Hoveyda-Grubbs II catalyst to yield the pyrrolopyridine core.

Michael Addition-Intramolecular Wittig Cascade

Recent advances utilize phosphine-mediated cascades, as demonstrated in Scheme 6 of AA Blocks’ research. Triphenylphosphine promotes simultaneous Michael addition and Wittig cyclization between indole-2-carbaldehydes and dialkyl acetylenedicarboxylates, achieving yields up to 88% for related structures.

Table 1: Comparison of Core Synthesis Methods
Method Catalyst/Reagent Yield (%) Reaction Time Reference
RCM Hoveyda-Grubbs II 65–72 24 h
Michael-Wittig PPh₃ 75–88 15 min–2 h

Propanone Chain Introduction

The 1-propanone group is introduced via Friedel-Crafts acylation or nucleophilic substitution:

Friedel-Crafts Acylation

AlCl₃-mediated acylation using propanoyl chloride achieves direct functionalization at the 3-position of the heterocycle. The Royal Society of Chemistry protocol demonstrates this approach for analogous compounds, with reaction conditions of 50°C in DCM for 48 hours.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between boronic esters and 3-bromo-pyrrolopyridine derivatives enables late-stage introduction of propanone groups. While not explicitly reported for this compound, analogous reactions show 60–70% yields for similar ketones.

Chlorination Methodologies

β-Chlorination of the propanone side chain is achieved through three primary routes:

Direct Chlorination with SOCl₂

Treatment of 3-hydroxy-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one with thionyl chloride (2.5 equiv) in anhydrous DCM at 0°C provides the chlorinated product in 85% yield.

Radical Chlorination

UV-initiated chlorination using Cl₂ gas and AIBN initiator enables selective β-position functionalization. This method avoids over-chlorination but requires strict temperature control (-10°C to 0°C).

Appel Reaction

Conversion of the alcohol intermediate using CCl₄ and PPh₃ achieves moderate yields (68–72%) while minimizing side reactions.

Table 2: Chlorination Efficiency Comparison
Method Reagents Temperature Yield (%) Purity (HPLC)
SOCl₂ Thionyl chloride 0°C 85 98.5
Radical Cl₂, AIBN -10°C 78 97.2
Appel CCl₄, PPh₃ RT 72 96.8

Optimization and Catalytic Approaches

Recent innovations focus on catalytic systems to improve atom economy:

Phosphine Oxide Recycling

Sub-stoichiometric PPh₃ (0.2 equiv) with phenylsilane reductant enables catalytic Michael-Wittig cascades, reducing phosphine oxide waste by 80% while maintaining 90% yield.

Continuous Flow Synthesis

Microreactor technology accelerates Friedel-Crafts acylation steps, reducing reaction times from 48 hours to 15 minutes with comparable yields.

Analytical Characterization

Critical quality control parameters include:

  • ¹H NMR : Distinct singlet for pyrrolopyridine H-3 proton at δ 8.30–8.55 ppm
  • ¹³C NMR : Ketone carbonyl signal at δ 199–201 ppm
  • HPLC-MS : [M+H]⁺ at m/z 237.0521 (calculated for C₁₀H₈ClN₂O)

Industrial-Scale Considerations

Batch process economics analysis reveals:

  • Raw material cost: $412/kg (pilot scale)
  • Purity requirements: >98% for pharmaceutical applications
  • Waste streams: 65% solvent recovery possible via distillation

Recent Advances and Case Studies

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves 99% ee for chiral derivatives, enabling asymmetric synthesis of bioactive analogs.

Photoredox Chlorination

Visible-light-mediated chlorination using Ru(bpy)₃Cl₂ reduces energy consumption by 40% compared to thermal methods.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a)
  • Substituents: Bromo (Br) at the ethanone chain.
  • Molecular Weight : ~265.1 g/mol (estimated).
  • Melting Point : 280–282°C .
  • Synthesis Yield : 92% .
  • Key Differences: Bromo substitution increases molecular weight and polarizability compared to chloro analogs. The shorter ethanone chain reduces lipophilicity relative to the propanone chain in the target compound.
2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9c)
  • Substituents: Dual bromo groups (ethanone and pyrrolopyridine core).
  • Molecular Weight : ~343.9 g/mol (estimated).
  • Synthesis Yield: Not reported .
  • Key Differences : Additional bromine at the 5-position may sterically hinder interactions with biological targets but enhance halogen bonding.

Substituted Pyrrolopyridines with Heterocyclic Moieties

1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
  • Substituents: Morpholino, 3-chloroaniline, and methyl groups.
  • Molecular Weight : ~427.9 g/mol (estimated).
  • Synthesis Method : Nucleophilic aromatic substitution with 3-chloroaniline .
1-[1-(2,2-Difluoroethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-({[(pyridin-3-yl)methyl]carbamothioyl}sulfanyl)propan-1-one
  • Substituents : Difluoroethyl and pyridylmethyl-thiocarbamoyl groups.
  • Molecular Weight : 208.57 g/mol (reported) .
  • Key Differences : The difluoroethyl group enhances metabolic stability, while the thiocarbamoyl moiety may modulate target selectivity .

Fluorinated and Complex Derivatives

2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
  • Substituents: Fluorinated chromenone and pyrazolopyrimidine groups.
  • Molecular Weight : 536.4 g/mol (reported) .
  • Melting Point : 303–306°C .
  • Key Differences: Fluorine atoms increase electronegativity and thermal stability. The fused chromenone system expands π-stacking interactions, relevant to anticancer applications .
(2E)-1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-propenone Hydrochloride
  • Substituents: Isoquinoline and phenyl groups.
  • Molecular Weight : 489.99 g/mol (reported) .
  • Key Differences : The extended conjugated system may enhance fluorescence properties, useful in imaging or photodynamic therapy .

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield Key Features
Target Compound 3-Chloro, propanone chain ~224.7 (estimated) Not reported N/A Balanced lipophilicity; potential for nucleophilic substitution reactions.
9a 2-Bromo, ethanone chain ~265.1 280–282 92% High crystallinity; bromo enhances reactivity.
9c 2-Bromo, 5-bromo-pyrrolopyridine ~343.9 Not reported Not reported Steric hindrance; dual halogenation.
Morpholino Derivative Morpholino, 3-chloroaniline, methyl ~427.9 Not reported Not reported Improved solubility; kinase inhibition potential.
Difluoroethyl Derivative Difluoroethyl, pyridylmethyl-thiocarbamoyl 208.57 Not reported Not reported Metabolic stability; target selectivity.
Fluorinated Chromenone Fluorinated chromenone, pyrazolopyrimidine 536.4 303–306 20% Anticancer potential; high thermal stability.
Isoquinoline-Propenone Isoquinoline, phenyl, propenone 489.99 Not reported Not reported Fluorescence applications; extended conjugation.

Biological Activity

3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the chloro and propanone groups, contribute to its reactivity and biological profile, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C10H9ClN2O, with a molecular weight of 208.64 g/mol. The compound's IUPAC name reflects its structural complexity and potential for diverse chemical reactions.

PropertyValue
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
IUPAC NameThis compound
InChI KeySCGLSHLEAQICLA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Molecular Targets:

  • Receptor Tyrosine Kinases: The compound has shown potential in inhibiting fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways related to growth and proliferation. This inhibition may lead to antitumor effects, making it a candidate for cancer therapy.

Pathways Involved:
By modulating these signaling pathways, the compound may influence cell growth, differentiation, and apoptosis, contributing to its therapeutic potential in oncology.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity:
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells through its action on FGFRs. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.

Enzyme Inhibition:
The compound is also being investigated for its ability to inhibit specific enzymes that play roles in disease progression. Such enzyme inhibition could be relevant in developing treatments for conditions like diabetes and neurodegenerative diseases.

Case Studies

Several studies have explored the biological effects of pyrrolopyridine derivatives, including this compound:

  • In Vitro Studies:
    • A study demonstrated that derivatives of pyrrolopyridines exhibited significant anticancer activity against breast cancer cell lines. The mechanism involved the induction of apoptosis through receptor modulation.
  • Animal Models:
    • In vivo studies using mouse models have indicated that administration of this compound led to reduced tumor size and improved survival rates compared to control groups.

Comparison with Similar Compounds

When compared to other pyrrolopyridine derivatives, this compound displays unique properties due to its specific functional groups. This comparison highlights the following:

Compound NameAnticancer ActivityEnzyme Inhibition
This compoundModerate to HighYes
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanoneModerateLimited
Pyrrolopyrazine DerivativesHighYes

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one, and how can reaction conditions be optimized for yield improvement?

  • Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on pyrrolo[2,3-b]pyridine precursors. For example, 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone derivatives are synthesized via chlorination of ketones or alkylation using NaH/THF (e.g., methyl iodide in THF for N-methylation) . Optimization strategies include:

  • Temperature control (e.g., low temperatures to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF for better reactivity).
  • Catalysts (Lewis acids like AlCl₃ for Friedel-Crafts steps).
    Yields can improve to ~75% with rigorous purification (silica gel chromatography) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Assigns regiochemistry of the pyrrolopyridine ring and confirms substitution patterns (e.g., coupling constants for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and chlorine isotope patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds .

Q. What chromatographic methods are effective for purifying this compound?

  • Answer : Silica gel chromatography with gradients of ethyl acetate/hexane is standard. Reverse-phase HPLC (C18 columns, acetonitrile/water) resolves polar byproducts. Recrystallization in ethanol/water improves purity for crystallographic studies .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrrolo[2,3-b]pyridine core influence the reactivity of the chloropropanone moiety?

  • Answer : Electron-withdrawing groups (e.g., nitro, cyano) on the pyrrolopyridine ring enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution (e.g., with amines or thiols). Conversely, electron-donating groups (e.g., methoxy) reduce reactivity, requiring harsher conditions . For example, 5-(3,4-dimethoxyphenyl)-substituted derivatives showed reduced reactivity in Suzuki couplings compared to halogenated analogs .

Q. How can researchers resolve contradictions in reported biological activities of derivatives across assay systems?

  • Answer : Discrepancies may arise from assay conditions (e.g., cell lines, protein concentrations) or compound purity. Strategies include:

  • Standardization : Use established cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch variability.
  • Analytical Rigor : Confirm purity via HPLC (>95%) and characterize metabolites .
  • Structural Confirmation : Re-synthesize disputed compounds and validate activity in parallel assays .

Q. What computational tools predict the binding affinity of this compound to kinase targets?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger) and QSAR models are used to predict interactions with kinases (e.g., BRAF V600E). For example, analogs of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide showed strong binding to kinase pockets in silico .

Q. What mechanistic insights explain byproduct formation during Friedel-Crafts acylation in its synthesis?

  • Answer : Overacylation (di-ketone formation) or ring alkylation are common byproducts. Mechanistic studies suggest:

  • Electrophilic Overload : Excess acylating agent promotes multiple substitutions.
  • Solvent Effects : Non-polar solvents favor mono-acylation; polar solvents increase electrophilicity, leading to di-substitution.
    Mitigation: Use stoichiometric acyl chloride and low temperatures .

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